Diisopropylphosphine oxide
CAS No.: 53753-58-5
Cat. No.: VC7979310
Molecular Formula: C6H14OP+
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53753-58-5 |
|---|---|
| Molecular Formula | C6H14OP+ |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | oxo-di(propan-2-yl)phosphanium |
| Standard InChI | InChI=1S/C6H14OP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1 |
| Standard InChI Key | RDTBXOYKOSIVTQ-UHFFFAOYSA-N |
| SMILES | CC(C)[P+](=O)C(C)C |
| Canonical SMILES | CC(C)[P+](=O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Diisopropylphosphine oxide (CAS No. 20491-53-6) is characterized by a central phosphorus atom bonded to two isopropyl groups and one oxygen atom. Its molecular structure, , confers significant steric bulk and moderate electron-donating capacity, which are critical for its role in coordination chemistry. The compound’s exact mass is 154.105 g/mol, with a phosphorus oxidation state of +3. Its structure has been confirmed via X-ray crystallography in related phosphine oxide complexes, revealing bond angles and distances consistent with tetrahedral geometry at the phosphorus center .
Synthesis Methods and Optimization
Grignard Route Using Tetrahydrofuran (THF)
The most efficient synthesis of diisopropylphosphine oxide involves a two-step process starting from chlorodiisopropylphosphine. As detailed in a 2005 patent , chlorodiisopropylphosphine is first synthesized via a Grignard reaction between magnesium, chloro-isopropyl, and phosphorus trichloride () in THF. Key parameters include:
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Molar ratio: .
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Temperature: during addition to minimize side reactions.
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Solvent: THF replaces traditional ethers, improving reaction kinetics and safety .
The intermediate chlorodiisopropylphosphine is subsequently oxidized using or to yield the oxide. This method achieves a 71.64% yield, significantly higher than the 55–60% obtained with diethyl ether .
Alkylation of Secondary Phosphine Oxides (SPOs)
An alternative route involves alkylating sodium phosphinite derivatives generated from secondary phosphine oxides (SPOs). Deprotonation of with sodium hexamethyldisilazide (NaHMDS) forms a reactive phosphinite anion, which reacts with alkyl halides to produce tertiary phosphine oxides . For example:
This method is advantageous for synthesizing unsymmetrical phosphine oxides but requires stringent anhydrous conditions.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Grignard/THF | 71.64 | High yield; scalable | Requires low temperatures |
| SPO Alkylation | 65–75 | Modular for unsymmetrical derivatives | Sensitive to moisture |
Physicochemical Properties
Diisopropylphosphine oxide is a colorless liquid at room temperature with a density of . Its vapor pressure is at , indicating moderate volatility. The compound’s LogP (octanol-water partition coefficient) is , reflecting moderate hydrophobicity, which facilitates its use in organic solvents like hexanes and dichloromethane . Spectroscopic data include:
Applications in Organic Synthesis and Catalysis
Directing Group in C–H Functionalization
Diisopropylphosphine oxide serves as a directing group in palladium-catalyzed C–H acetoxylation reactions. In a seminal study , it facilitated the regioselective acetoxylation of biphenyl derivatives via a seven-membered cyclopalladium intermediate (Scheme 1). Under optimized conditions (, as oxidant), the reaction achieved an 80% yield with excellent functional group tolerance .
Ligand in Asymmetric Catalysis
The oxide is a precursor to chiral ligands such as (R)-MeO-MOP, which are pivotal in enantioselective hydrogenation and cross-coupling reactions. Reduction of diisopropylphosphine oxide with yields the corresponding phosphine, which is methylated to form the ligand .
Table 2: Key Catalytic Applications
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